BRD5529

Beschreibung

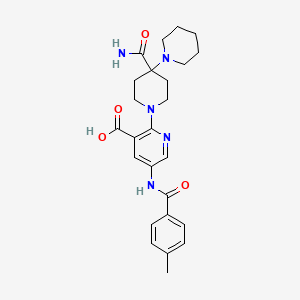

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHESBABUHJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD5529: A Targeted Approach to Inflammatory Bowel Disease by Modulating the CARD9 Signaling Pathway

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve broad immunosuppression, which can lead to significant side effects and loss of efficacy. The discovery of genetic variants associated with IBD has paved the way for more targeted therapeutic approaches. BRD5529 is an investigational small-molecule inhibitor that exemplifies this new paradigm. It selectively targets Caspase Recruitment Domain-containing protein 9 (CARD9), a key adapter protein in the innate immune system. This technical guide will provide a comprehensive overview of the mechanism of action of BRD5529, detailing its molecular target, the signaling pathways it modulates, and the preclinical evidence supporting its potential as a novel therapeutic for IBD.

Introduction to BRD5529 and its Molecular Target

BRD5529 is a potent and selective small-molecule inhibitor of the CARD9-TRIM62 protein-protein interaction.[1] CARD9 is a central signaling node primarily expressed in myeloid cells, such as macrophages and dendritic cells, and plays a crucial role in orchestrating the host inflammatory response to a variety of stimuli, including fungi and bacteria.[2][3] Genetic studies have identified variants in the CARD9 gene that are associated with both increased risk and protection from IBD.[4] Notably, a protective variant, CARD9Δ11, lacks a C-terminal domain necessary for interaction with the E3 ubiquitin ligase TRIM62. This interaction and subsequent ubiquitination are critical for CARD9 activation.[5][4] BRD5529 was developed to mimic the protective effect of the CARD9Δ11 variant by disrupting the CARD9-TRIM62 interaction, thereby offering a targeted approach to downregulate the pro-inflammatory signaling cascades implicated in IBD.[5]

The CARD9 Signaling Pathway and the Mechanism of BRD5529

The CARD9 signaling pathway is a critical component of the innate immune response. It is activated downstream of C-type lectin receptors (CLRs), such as Dectin-1, which recognize microbial components.[5] Upon ligand binding, these receptors trigger a signaling cascade that leads to the formation of a CBM signalosome complex, consisting of CARD9, BCL10, and MALT1.[5] The activation of this complex is dependent on the K27-linked ubiquitination of CARD9 by the E3 ubiquitin ligase TRIM62.[5][4] This ubiquitination event is a key step in initiating downstream signaling, which ultimately results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, including TNF-α and IL-6.[2][5]

BRD5529 exerts its anti-inflammatory effects by directly binding to CARD9 and preventing its interaction with TRIM62.[4] This inhibition of the CARD9-TRIM62 protein-protein interaction blocks the ubiquitination of CARD9, thereby preventing the activation of the CBM signalosome and the subsequent downstream inflammatory signaling.[5][4] This targeted mechanism allows for the selective dampening of CARD9-mediated inflammation without causing broad immunosuppression.[4]

Quantitative Data on BRD5529 Activity

The inhibitory activity of BRD5529 has been quantified in various in vitro assays. These studies have demonstrated its potency and selectivity for the CARD9-TRIM62 interaction.

| Parameter | Value | Assay System | Reference |

| IC50 | 8.6 µM | CARD9-TRIM62 Protein-Protein Interaction Assay | [1][4] |

| Inhibition of CARD9 Ubiquitination | Dose-dependent | In vitro ubiquitination assay | [1][5] |

| Inhibition of IKK Phosphorylation | Significant reduction at 200 µM | Flow cytometry in primary bone marrow-derived dendritic cells (BMDCs) | [5] |

| Inhibition of NF-κB Activation | Attenuated activation | NF-κB reporter assay in THP-1 monocytes | [4] |

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the mechanism of action of BRD5529.

In Vitro CARD9-TRIM62 Protein-Protein Interaction Assay

A bead-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is utilized to quantify the interaction between CARD9 and TRIM62 and to assess the inhibitory potential of compounds like BRD5529.

Cellular Assays for Downstream Signaling

To confirm the cellular activity of BRD5529, primary immune cells or cell lines are stimulated to activate the CARD9 pathway in the presence or absence of the inhibitor.

-

Cell Culture and Stimulation: Primary bone marrow-derived dendritic cells (BMDCs) or THP-1 monocytes are cultured under standard conditions. To activate CARD9-dependent signaling, cells are treated with a Dectin-1 agonist, such as scleroglucan or whole glucan particles (WGPs).[5][4] For a CARD9-independent control, cells are stimulated with lipopolysaccharide (LPS) to activate the TLR4 pathway.[5][4]

-

Flow Cytometry for IKK Phosphorylation: Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated IKK. The percentage of cells with phosphorylated IKK is then quantified by flow cytometry.[5]

-

NF-κB Reporter Assay: THP-1 monocytes stably expressing an NF-κB-driven luciferase reporter are used. After treatment with stimuli and BRD5529, luciferase activity is measured as a readout of NF-κB activation.[4]

-

Cytokine Measurement by ELISA: Supernatants from stimulated cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using enzyme-linked immunosorbent assays (ELISAs).[2]

In Vivo Preclinical Studies

Preclinical studies in mice have been conducted to assess the in vivo safety and anti-inflammatory effects of BRD5529.[2]

-

Animal Models: Mice are administered BRD5529 via intraperitoneal (IP) injection.[2] To induce a CARD9-dependent inflammatory response, mice can be challenged with fungal β-glucans.[2]

-

Toxicity Assessment: In a 14-day study, mice were treated daily with BRD5529 at doses of 0.1 or 1.0 mg/kg.[2] Parameters such as body weight, lung function, and histology of major organs (lung, liver, kidney) were monitored.[2][6][7] Blood chemistry analysis was also performed.[2]

-

Anti-inflammatory Efficacy: To evaluate the anti-inflammatory effects of BRD5529, mice are pre-treated with the compound before being challenged with an inflammatory stimulus like fungal β-glucans.[2] Pro-inflammatory cytokines in tissue lysates are then measured by ELISA.[2] In one study, administration of BRD5529 prior to intratracheal inoculation of fungal β-glucans resulted in significant reductions in lung tissue IL-6 and TNF-α.[2][7]

Conclusion and Future Directions

BRD5529 represents a promising, targeted therapeutic strategy for IBD. By selectively inhibiting the CARD9-TRIM62 interaction, it effectively mimics a naturally occurring protective genetic variant and dampens the pro-inflammatory cascade central to IBD pathogenesis. Preclinical data have demonstrated its ability to inhibit CARD9 signaling in a stimulus-dependent manner and reduce the production of key inflammatory cytokines.[2][5] Initial in vivo studies have also suggested a favorable safety profile.[2][6][7]

Further preclinical development, including studies in relevant animal models of IBD, will be crucial to fully elucidate the therapeutic potential of BRD5529. These studies should aim to establish a clear dose-response relationship for efficacy and further characterize its pharmacokinetic and pharmacodynamic properties. Ultimately, the targeted mechanism of action of BRD5529 offers the potential for a more precise and effective treatment for IBD with a reduced burden of side effects compared to current therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted role of CARD9 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD5529: A Targeted Approach to Modulating CARD9-Mediated Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5529 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Caspase Recruitment Domain-containing protein 9 (CARD9) and Tripartite Motif-containing protein 62 (TRIM62). By directly binding to CARD9, BRD5529 effectively blocks TRIM62-mediated ubiquitination, a critical step in the activation of CARD9-dependent inflammatory signaling pathways. This targeted inhibition attenuates downstream signaling cascades, including the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. BRD5529 serves as a valuable chemical probe for studying CARD9 biology and represents a promising therapeutic strategy for inflammatory conditions such as inflammatory bowel disease (IBD).

Core Mechanism of Action

BRD5529 functions as a direct inhibitor of the CARD9-TRIM62 PPI. Genetic studies have revealed that a protective variant of CARD9, which is truncated at the C-terminus, is unable to recruit the E3 ubiquitin ligase TRIM62. This abrogates downstream signaling and is associated with a reduced risk of IBD. BRD5529 effectively mimics this protective phenotype.[1]

The binding of BRD5529 to CARD9 sterically hinders the recruitment of TRIM62, thereby preventing the ubiquitination of CARD9.[2] This post-translational modification is essential for the formation of the CARD9-BCL10-MALT1 (CBM) signalosome complex, which is a key mediator of downstream signaling.[1] Consequently, the inhibition of CARD9 ubiquitination by BRD5529 leads to the suppression of downstream inflammatory pathways.

Quantitative Data

The inhibitory activity of BRD5529 and its analogs against the CARD9-TRIM62 interaction has been quantified, along with its effects in cellular and in vivo models.

| Compound | Assay Type | Target | IC50 (μM) | Reference |

| BRD5529 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 8.6 | [2][3] |

| BRD4203 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 3.5 | |

| BRD8991 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 6.6 | |

| BRD4098 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 6.1 |

| Experimental Model | Treatment | Effect | Reference |

| In vitro | 40 μM BRD5529 | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitinylation | [3] |

| Innate Immune Cells | 200 μM BRD5529 | Inhibition of CARD9-dependent signaling | [3] |

| Pneumocystis pneumonia (PCP) mouse model | 0.1 or 1.0 mg/kg BRD5529 (i.p. daily for 2 weeks) | No significant changes in weight gain or proinflammatory cytokines, indicating good tolerability. | [3] |

Signaling Pathways and Experimental Workflows

CARD9 Signaling Pathway and Inhibition by BRD5529

The following diagram illustrates the CARD9 signaling pathway and the mechanism of inhibition by BRD5529.

Caption: CARD9 signaling cascade and the inhibitory action of BRD5529.

Experimental Workflow for BRD5529 Discovery

The discovery of BRD5529 involved a high-throughput screening approach to identify inhibitors of the CARD9-TRIM62 protein-protein interaction.

Caption: Workflow for the discovery and validation of BRD5529.

Key Experimental Protocols

In Vitro CARD9 Ubiquitination Assay

This assay is designed to assess the ability of BRD5529 to inhibit the TRIM62-mediated ubiquitination of CARD9 in a cell-free system.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (such as UBE2D2), E3 ligase (TRIM62), recombinant CARD9 protein, and ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).

-

Compound Incubation: Add BRD5529 at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-CARD9 antibody to detect the unmodified and ubiquitinated forms of CARD9. A higher molecular weight smear or distinct bands above the unmodified CARD9 indicate ubiquitination. The reduction in this signal in the presence of BRD5529 demonstrates its inhibitory activity.

Cellular NF-κB Reporter Assay

This cell-based assay evaluates the functional consequence of BRD5529 treatment on CARD9-dependent NF-κB activation.

Methodology:

-

Cell Culture: Culture THP-1 monocytes stably expressing an NF-κB-driven luciferase reporter gene in appropriate media.

-

Compound Treatment: Seed the cells in a 96-well plate and pre-incubate with varying concentrations of BRD5529 or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with a Dectin-1 agonist, such as scleroglucan or whole glucan particles (WGPs), to activate the CARD9-dependent signaling pathway. Include an unstimulated control and a positive control for CARD9-independent NF-κB activation (e.g., LPS).

-

Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.

-

Luciferase Assay: Add a luciferase substrate solution to the cells and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. A dose-dependent decrease in luciferase activity in the scleroglucan-stimulated, BRD5529-treated cells indicates inhibition of the CARD9-NF-κB pathway.

IKK Phosphorylation Assay by Flow Cytometry

This assay assesses the effect of BRD5529 on the phosphorylation of IKK, a key downstream event in the CBM signalosome pathway.

Methodology:

-

Cell Culture and Treatment: Culture primary bone marrow-derived dendritic cells (BMDCs) and treat with BRD5529 or vehicle control.

-

Stimulation: Stimulate the cells with a Dectin-1 agonist (e.g., scleroglucan) for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer and then permeabilize with a methanol-based buffer to allow for intracellular antibody staining.

-

Antibody Staining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated IKK (p-IKK).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for p-IKK or the mean fluorescence intensity of the p-IKK signal. A reduction in p-IKK levels in BRD5529-treated cells indicates pathway inhibition.

Conclusion

BRD5529 is a well-characterized small-molecule inhibitor that targets a key inflammatory signaling node, the CARD9-TRIM62 interaction. Its specific mechanism of action, which mimics a naturally occurring protective genetic variant, makes it a highly valuable tool for dissecting the complexities of CARD9-mediated immunity and inflammation. The detailed experimental protocols and a clear understanding of its impact on signaling pathways provide a solid foundation for its use in both basic research and as a starting point for the development of novel therapeutics for inflammatory diseases.

References

BRD5529: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5529 is a selective small-molecule inhibitor of the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase. This interaction is a critical step in the activation of downstream inflammatory signaling pathways. By disrupting the CARD9-TRIM62 axis, BRD5529 effectively attenuates CARD9 ubiquitination, a key post-translational modification required for its signaling function. This whitepaper provides an in-depth technical overview of the downstream signaling pathways affected by BRD5529, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. The primary pathways impacted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.

Core Mechanism of Action: Inhibition of CARD9-TRIM62 Interaction

BRD5529 functions as a potent and selective inhibitor of the CARD9-TRIM62 protein-protein interaction (PPI). This inhibitory action is the primary event that triggers the downstream effects on cellular signaling.

Quantitative Inhibition Data

| Parameter | Value | Reference Cell/Assay System | Citation |

| CARD9-TRIM62 PPI IC50 | 8.6 µM | In vitro AlphaLISA assay | [1] |

| TRIM62-mediated CARD9 Ubiquitination IC50 | 8.9 µM | In vitro ubiquitination assay |

Note: Specific quantitative dose-response data for downstream signaling events were not fully available in the public domain at the time of this review. The effects are consistently described as "dose-dependent."

Experimental Protocol: In Vitro CARD9 Ubiquitination Assay

This protocol outlines a general method for assessing the in vitro ubiquitination of CARD9 and the inhibitory effect of BRD5529.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human TRIM62 (E3 ligase)

-

Recombinant human CARD9 (substrate)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)

-

BRD5529

-

SDS-PAGE gels and Western blotting reagents

-

Anti-CARD9 and anti-ubiquitin antibodies

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and CARD9 in ubiquitination buffer.

-

Add varying concentrations of BRD5529 or vehicle (DMSO) to the reaction tubes.

-

Initiate the reaction by adding ATP and TRIM62.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using anti-CARD9 and anti-ubiquitin antibodies to visualize the extent of CARD9 ubiquitination.

-

Quantify the band intensities to determine the dose-dependent inhibition by BRD5529.

Downstream Signaling Pathway: NF-κB

The inhibition of CARD9 ubiquitination by BRD5529 directly impacts the activation of the NF-κB signaling pathway. CARD9 is a crucial scaffold protein that, upon activation, recruits BCL10 and MALT1 to form the CBM signalosome, which is essential for the activation of the IκB kinase (IKK) complex.

Effect on IKK Phosphorylation and NF-κB Activation

BRD5529 has been shown to attenuate the phosphorylation of the IKK complex, a critical upstream event for NF-κB activation. This leads to reduced degradation of IκBα and subsequent inhibition of NF-κB nuclear translocation and transcriptional activity.

Experimental Workflow: NF-κB Reporter Assay

Caption: Workflow for assessing BRD5529's effect on NF-κB activity.

Experimental Protocol: NF-κB Luciferase Reporter Assay in THP-1 Cells

Materials:

-

THP-1 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dectin-1 agonist (e.g., scleroglucan or whole glucan particles)

-

LPS (as a negative control for CARD9-independent activation)

-

BRD5529

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed THP-1 NF-κB reporter cells into a 96-well plate.

-

Pre-treat the cells with a serial dilution of BRD5529 or vehicle for 1-2 hours.

-

Stimulate the cells with a Dectin-1 agonist (e.g., 10 µg/mL scleroglucan). Include a set of wells stimulated with LPS (e.g., 100 ng/mL) as a control for CARD9-independent NF-κB activation.

-

Incubate for 6-8 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the data to unstimulated controls and calculate the dose-dependent inhibition of NF-κB activity by BRD5529.

Downstream Signaling Pathway: MAPKs

In addition to the NF-κB pathway, CARD9 signaling also activates the MAPK cascades, including p38 and ERK1/2. BRD5529 has been demonstrated to inhibit the phosphorylation and activation of these key kinases.

Effect on p38 and ERK1/2 Phosphorylation

Treatment with BRD5529 results in a dose-dependent reduction in the phosphorylation of both p38 and ERK1/2 in response to Dectin-1 receptor activation.

Signaling Pathway Diagram

Caption: BRD5529 inhibits the CARD9-TRIM62 interaction, blocking downstream signaling.

Experimental Protocol: Phospho-Flow Cytometry for p38 and ERK1/2

Materials:

-

Primary cells (e.g., bone marrow-derived dendritic cells - BMDCs) or a relevant cell line (e.g., RAW 264.7 macrophages)

-

Cell stimulation buffer (e.g., PBS with 2% FBS)

-

Dectin-1 agonist (e.g., scleroglucan or P. carinii β-glucans)

-

BRD5529

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)

-

Fluorochrome-conjugated antibodies against phospho-p38 (p-p38) and phospho-ERK1/2 (p-ERK1/2)

-

Flow cytometer

Procedure:

-

Culture and harvest the cells.

-

Pre-treat the cells with varying concentrations of BRD5529 for 1-2 hours.

-

Stimulate the cells with the Dectin-1 agonist for a short period (e.g., 15-30 minutes).

-

Fix the cells immediately with fixation buffer.

-

Permeabilize the cells using permeabilization buffer.

-

Stain the cells with fluorochrome-conjugated anti-p-p38 and anti-p-ERK1/2 antibodies.

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the median fluorescence intensity (MFI) of p-p38 and p-ERK1/2 in response to different concentrations of BRD5529.

Impact on Pro-inflammatory Cytokine Production

The culmination of the inhibition of NF-κB and MAPK signaling by BRD5529 is a significant reduction in the production and secretion of key pro-inflammatory cytokines.

Effect on TNF-α, IL-1β, and IL-6 Secretion

Studies have shown that BRD5529 can dose-dependently inhibit the secretion of TNF-α, IL-1β, and IL-6 from immune cells stimulated with Dectin-1 agonists.

Experimental Protocol: Cytokine ELISA

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages or primary BMDCs)

-

Cell culture medium

-

Dectin-1 agonist

-

BRD5529

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a range of BRD5529 concentrations for 1-2 hours.

-

Stimulate the cells with the Dectin-1 agonist.

-

Incubate for 18-24 hours to allow for cytokine production and secretion.

-

Collect the cell culture supernatants.

-

Perform ELISAs for TNF-α, IL-1β, and IL-6 on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Determine the dose-dependent inhibition of cytokine secretion by BRD5529.

Conclusion

BRD5529 represents a targeted therapeutic strategy for inflammatory conditions driven by CARD9-dependent signaling. Its mechanism of action, centered on the inhibition of the CARD9-TRIM62 interaction, leads to the effective suppression of two major pro-inflammatory signaling pathways: NF-κB and MAPK. This, in turn, results in a marked decrease in the production of key inflammatory mediators. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with BRD5529 and investigating its therapeutic potential. Further studies to elucidate the precise dose-response relationships in various cell types and in vivo models will be crucial for its clinical development.

References

BRD5529: A Technical Guide to its Mechanism in NF-κB Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BRD5529, a small molecule inhibitor targeting the Caspase Recruitment Domain-containing protein 9 (CARD9). It details the molecular mechanism by which BRD5529 inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of CARD9 in NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in the innate and adaptive immune systems, orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory and autoimmune diseases.

CARD9 is a key scaffold protein primarily expressed in myeloid cells that functions as a central node in signal transduction from various pattern recognition receptors (PRRs), particularly C-type lectin receptors (CLRs) that recognize fungal and bacterial components. Upon ligand binding to CLRs such as Dectin-1, a signaling cascade is initiated, leading to the formation of a high-molecular-weight complex known as the CARD9-BCL10-MALT1 (CBM) signalosome. The assembly of this complex is a critical prerequisite for the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes.

BRD5529: Mechanism of Action

BRD5529 is a selective inhibitor that disrupts the CARD9-mediated activation of NF-κB. Its primary mechanism of action is the inhibition of the protein-protein interaction between CARD9 and the E3 ubiquitin ligase TRIM62. TRIM62-mediated ubiquitination of CARD9 is a crucial step for the subsequent recruitment of BCL10 and MALT1 to form the functional CBM signalosome. By preventing this initial ubiquitination event, BRD5529 effectively blocks the assembly of the CBM complex, thereby inhibiting downstream IKK activation and subsequent NF-κB nuclear translocation and transcriptional activity.

It is important to note that BRD5529's inhibitory effect is specific to the CARD9-dependent pathway. Studies have shown that it does not affect NF-κB activation in response to stimuli that bypass CARD9, such as lipopolysaccharide (LPS) which signals through Toll-like receptors (TLRs).

Signaling Pathway

The following diagram illustrates the CARD9 signaling pathway to NF-κB and the point of intervention by BRD5529.

The Impact of BRD5529 on p38 MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the impact of BRD5529 on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. BRD5529 is a small molecule inhibitor that has garnered interest for its potential therapeutic applications in inflammatory diseases. While not a direct inhibitor of p38 MAPK, BRD5529 modulates its activity through an upstream signaling nexus involving the Caspase Recruitment Domain-containing protein 9 (CARD9). This document details the mechanism of action of BRD5529, its indirect effects on p38 MAPK signaling, and provides comprehensive experimental protocols for studying these interactions.

Mechanism of Action: An Indirect Influence on p38 MAPK

BRD5529 functions as a potent and selective inhibitor of the protein-protein interaction (PPI) between CARD9 and TRIM62, an E3 ubiquitin ligase.[1][2] This interaction is a critical step in the activation of CARD9-mediated signaling pathways. CARD9 is an essential adaptor protein in the innate immune system, downstream of C-type lectin receptors (CLRs) that recognize pathogen-associated molecular patterns (PAMPs), such as β-glucans from fungi.

Upon ligand binding to CLRs, a signaling cascade is initiated that leads to the formation of a CARD9-Bcl10-MALT1 (CBM) complex. The ubiquitination of CARD9 by TRIM62 is a key event in the assembly and activation of the CBM signalosome. The activated CBM complex, in turn, triggers downstream signaling pathways, including the activation of NF-κB and the p38 MAPK cascade, leading to the production of pro-inflammatory cytokines.[3][4]

By binding directly to CARD9 and disrupting its interaction with TRIM62, BRD5529 prevents CARD9 ubiquitination and subsequent activation.[1] This upstream blockade leads to a reduction in the activation of downstream signaling pathways, including the p38 MAPK pathway. Therefore, the effect of BRD5529 on p38 MAPK signaling is indirect, resulting from the inhibition of a critical upstream activator.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of BRD5529 and its impact on downstream signaling.

Table 1: In Vitro Activity of BRD5529

| Parameter | Value | Reference |

| Target | CARD9-TRIM62 PPI | [1] |

| IC50 | 8.6 µM | [1] |

Table 2: Cellular Effects of BRD5529

| Cell Type | Stimulus | BRD5529 Concentration | Effect | Reference |

| RAW 264.7 Macrophages | Pneumocystis cell wall β-glucans | Not specified | Significantly reduced phospho-p38 and phospho-pERK1 signaling | [4] |

| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | 200 µM | Inhibits CARD9-dependent signaling | [1] |

| HEK293F cells | Not specified | 40 µM | Inhibited CARD9 ubiquitinylation | [1] |

Table 3: In Vivo Effects of BRD5529

| Animal Model | Dosing Regimen | Effect | Reference |

| Mice | 0.1 or 1.0 mg/kg, i.p., daily for 2 weeks | No significant changes in proinflammatory cytokines at baseline | [3] |

| Mice | Pre-treatment before intratracheal yeast β-glucans | Significant decreases in IL-6 and TNFα in lung protein lysates | [3] |

Signaling Pathways and Experimental Workflows

CARD9-p38 MAPK Signaling Pathway

The following diagram illustrates the signaling cascade from C-type lectin receptors to the activation of p38 MAPK and the inhibitory action of BRD5529.

Caption: The CARD9-p38 MAPK signaling pathway and the inhibitory point of BRD5529.

Experimental Workflow: Western Blot for Phospho-p38

This diagram outlines the major steps involved in assessing the phosphorylation status of p38 MAPK using Western blotting.

Caption: A typical workflow for Western blot analysis of phospho-p38 MAPK.

Experimental Protocols

Western Blotting for Phospho-p38 MAPK

This protocol details the procedure for detecting the phosphorylated form of p38 MAPK in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Primary antibody: Mouse or Rabbit anti-total p38 MAPK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of BRD5529 for a specified time, followed by stimulation with a p38 MAPK activator (e.g., anisomycin, LPS, or β-glucans) if required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

-

Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total p38 MAPK.

In Vitro p38 MAPK Kinase Assay

This protocol allows for the direct measurement of p38 MAPK activity in the presence of inhibitors.

Materials:

-

Active recombinant p38 MAPK enzyme

-

p38 MAPK substrate (e.g., ATF2 or MBP)

-

Kinase assay buffer

-

ATP

-

BRD5529 or other test compounds

-

Method for detection of substrate phosphorylation (e.g., anti-phospho-substrate antibody for Western blot, or [γ-³²P]ATP for autoradiography)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, active p38 MAPK enzyme, and the test compound (BRD5529) at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate Reaction: Add the p38 MAPK substrate and ATP to the reaction mixture to start the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot detection) or by spotting the reaction mixture onto a phosphocellulose membrane (for radioactive detection).

-

Detection and Analysis:

-

Western Blot: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.

-

Radiometric Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter or autoradiography.

-

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Immunofluorescence for Phosphorylated Downstream Targets (e.g., p-CREB, p-ATF2)

This protocol enables the visualization and quantification of the phosphorylation of p38 MAPK downstream targets within cells.[5][6]

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA in PBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133) or Rabbit anti-phospho-ATF2 (Thr71)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594 conjugated anti-rabbit IgG)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with BRD5529 and/or a stimulus as described for Western blotting.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with Triton X-100 for 10-15 minutes.

-

Blocking: Wash the cells with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with PBST.

-

Secondary Antibody and DAPI Incubation: Incubate the cells with the fluorescently-labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBST.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity of the fluorescence signal for the phosphorylated target can be quantified using image analysis software.

Conclusion

BRD5529 represents a valuable tool for investigating the role of the CARD9 signaling pathway in inflammatory responses. Its ability to indirectly modulate p38 MAPK activity through the inhibition of the CARD9-TRIM62 interaction provides a specific mechanism for dissecting the upstream regulation of this important stress-activated kinase. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate relationship between CARD9, BRD5529, and the p38 MAPK signaling cascade in various cellular and disease contexts. Further quantitative studies are warranted to precisely define the dose-dependent effects of BRD5529 on p38 MAPK phosphorylation and the subsequent functional consequences on its diverse downstream targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

BRD5529: A Selective Inhibitor of the CARD9 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BRD5529, a small-molecule inhibitor of the Caspase Recruitment Domain-containing protein 9 (CARD9). CARD9 is a key adaptor protein in the innate immune system, orchestrating signaling downstream of C-type lectin receptors (CLRs) to mediate responses against fungal and bacterial pathogens. Dysregulation of the CARD9 pathway is implicated in inflammatory and autoimmune disorders, making it an attractive therapeutic target. BRD5529 selectively targets CARD9 by disrupting its interaction with the E3 ubiquitin ligase TRIM62, a crucial step for CARD9 activation. This guide details the mechanism of action of BRD5529, presents its inhibitory activity in quantitative terms, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to CARD9 and the Rationale for Inhibition

Caspase Recruitment Domain-containing protein 9 (CARD9) is a central signaling scaffold predominantly expressed in myeloid cells, such as macrophages and dendritic cells[1]. It plays a critical role in translating pathogen recognition by C-type lectin receptors (CLRs) into downstream cellular responses[2][3]. Upon ligand binding to CLRs like Dectin-1, a signaling cascade is initiated that leads to the formation of a CARD9-BCL10-MALT1 (CBM) complex[2][3]. This complex is essential for the activation of downstream transcription factors, most notably NF-κB and MAPKs, which drive the expression of pro-inflammatory cytokines and chemokines to mount an immune response[2][3].

The activation of CARD9 is tightly regulated, with a key step being its ubiquitination by the E3 ubiquitin ligase TRIM62. This post-translational modification is critical for the recruitment of downstream signaling partners and subsequent activation of the inflammatory cascade. Genetic variations in CARD9 have been linked to an increased risk of inflammatory bowel disease (IBD), highlighting the protein's importance in maintaining immune homeostasis[4]. Consequently, the development of small-molecule inhibitors that can selectively modulate CARD9 activity presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions.

BRD5529: A Selective CARD9-TRIM62 Interaction Inhibitor

BRD5529 is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the CARD9 signaling pathway[4]. Its mechanism of action is centered on the disruption of the protein-protein interaction (PPI) between CARD9 and TRIM62[4]. By binding directly to CARD9, BRD5529 prevents the recruitment of TRIM62, thereby inhibiting the ubiquitination and subsequent activation of CARD9[4]. This targeted approach allows for the specific dampening of CARD9-mediated inflammatory signals without affecting other immune signaling pathways.

Quantitative Data on BRD5529 Activity

The inhibitory potency of BRD5529 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Assay | Parameter | Value | Reference |

| CARD9-TRIM62 Protein-Protein Interaction (PPI) Assay | IC50 | 8.6 µM | [4] |

| In Vitro CARD9 Ubiquitination Assay | IC50 | 8.9 µM | [5] |

Table 1: In Vitro Inhibitory Activity of BRD5529

| Cell-Based Assay | Cell Type | Stimulus | Readout | Effect of BRD5529 | Reference |

| NF-κB Reporter Assay | THP-1 monocytes | Scleroglucan (Dectin-1 agonist) | Luciferase activity | Attenuated NF-κB activation | [5] |

| IKK Phosphorylation | Bone Marrow-Derived Dendritic Cells (BMDCs) | Scleroglucan | Western Blot | Reduced IKK phosphorylation | [5] |

| Cytokine Release | RAW 264.7 macrophages | Pneumocystis β-glucans | ELISA | Significantly reduced TNF-α release |

Table 2: Cellular Activity of BRD5529

In Vivo Toxicology and Efficacy

Preclinical studies in mice have been conducted to assess the safety and efficacy of BRD5529.

| Study Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Toxicology | C57BL/6 mice | 0.1 or 1.0 mg/kg, intraperitoneal (IP), daily for 2 weeks | No significant changes in weight, lung function, or organ pathology. No inherent safety concerns identified. | [6][7] |

| Efficacy (Inflammation Model) | C57BL/6 mice | 1 mg/kg IP prior to intratracheal β-glucan challenge | Significant reduction in lung tissue IL-6 and TNF-α. | [6] |

Table 3: In Vivo Evaluation of BRD5529

Signaling Pathways and Experimental Workflows

CARD9 Signaling Pathway

The following diagram illustrates the central role of CARD9 in the C-type lectin receptor signaling pathway and the point of intervention for BRD5529.

Caption: CARD9 signaling pathway and the inhibitory action of BRD5529.

Experimental Workflow for BRD5529 Characterization

This diagram outlines a typical experimental workflow to characterize a selective CARD9 inhibitor like BRD5529.

Caption: Experimental workflow for the characterization of BRD5529.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of BRD5529.

Bead-based ELISA for CARD9-TRIM62 Protein-Protein Interaction

This assay is designed to quantify the interaction between CARD9 and TRIM62 and to screen for inhibitors of this interaction.

-

Materials:

-

Color-coded magnetic beads (e.g., Luminex)

-

Anti-Myc antibody-conjugated beads

-

Myc-tagged TRIM62 protein

-

Flag-tagged CARD9 protein

-

Phycoerythrin (PE)-conjugated anti-Flag antibody

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

BRD5529 or other test compounds

-

384-well microplate

-

Luminex instrument

-

-

Protocol:

-

Couple anti-Myc antibodies to color-coded magnetic beads according to the manufacturer's instructions.

-

In a 384-well plate, add anti-Myc conjugated beads to each well.

-

Add Myc-tagged TRIM62 protein to the beads and incubate to allow for capture.

-

Wash the beads to remove unbound TRIM62.

-

Add Flag-tagged CARD9 protein to the wells.

-

Add BRD5529 or other test compounds at various concentrations. Include a DMSO vehicle control.

-

Incubate to allow for the interaction between CARD9 and TRIM62.

-

Wash the beads to remove unbound CARD9 and test compounds.

-

Add PE-conjugated anti-Flag antibody and incubate to detect bound CARD9.

-

Wash the beads to remove unbound detection antibody.

-

Resuspend the beads in sheath fluid and analyze on a Luminex instrument to measure the median fluorescence intensity (MFI) of PE on each bead.

-

Calculate the percent inhibition of the CARD9-TRIM62 interaction for each compound concentration relative to the DMSO control and determine the IC50 value.

-

In Vitro CARD9 Ubiquitination Assay

This assay reconstitutes the ubiquitination of CARD9 by TRIM62 to assess the functional consequence of inhibiting their interaction.

-

Materials:

-

Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1)

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ubiquitin ligase (TRIM62)

-

Recombinant Flag-tagged CARD9

-

Biotinylated ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

BRD5529 or other test compounds

-

Streptavidin-coated donor beads and anti-Flag acceptor beads (for AlphaLISA)

-

AlphaLISA instrument or SDS-PAGE and Western blot reagents

-

-

Protocol:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, TRIM62, Flag-CARD9, and biotinylated ubiquitin in the ubiquitination reaction buffer.

-

Add BRD5529 or other test compounds at various concentrations. Include a DMSO vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and heating, or by adding EDTA.

-

Detection by AlphaLISA:

-

Transfer the reaction mixture to a 384-well Proxiplate.

-

Add a mixture of streptavidin-coated donor beads and anti-Flag acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

-

Detection by Western Blot:

-

Run the samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect ubiquitinated CARD9 (which will appear as a high-molecular-weight smear or ladder).

-

-

Quantify the signal and calculate the IC50 value for the inhibition of CARD9 ubiquitination.

-

NF-κB Reporter Assay in THP-1 Monocytes

This cellular assay measures the effect of BRD5529 on CARD9-dependent NF-κB activation.

-

Materials:

-

THP-1 monocytes stably expressing an NF-κB-luciferase reporter construct

-

Complete RPMI-1640 medium

-

Scleroglucan (Dectin-1 agonist) or other CARD9-dependent stimuli

-

LPS (as a CARD9-independent control)

-

BRD5529 or other test compounds

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

-

-

Protocol:

-

Seed the THP-1 NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of BRD5529 or a DMSO vehicle control for a defined period (e.g., 1 hour).

-

Stimulate the cells with scleroglucan to activate the CARD9-dependent pathway. In parallel, stimulate a set of wells with LPS to assess selectivity. Include unstimulated control wells.

-

Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-18 hours).

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase signal to cell viability if necessary and calculate the dose-dependent inhibition of NF-κB activation by BRD5529.

-

In Vivo Toxicology Study in Mice

This protocol outlines a general procedure for assessing the in vivo safety of BRD5529.

-

Materials:

-

C57BL/6 mice

-

BRD5529

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Standard laboratory animal housing and care facilities

-

Equipment for clinical observations, body weight measurement, and blood collection

-

Histopathology equipment and reagents

-

-

Protocol:

-

Acclimatize the mice to the laboratory conditions.

-

Randomly assign mice to treatment groups (e.g., vehicle control, 0.1 mg/kg BRD5529, 1.0 mg/kg BRD5529).

-

Administer BRD5529 or vehicle via intraperitoneal (IP) injection daily for the duration of the study (e.g., 14 days).

-

Conduct daily clinical observations for any signs of toxicity (e.g., changes in appearance, behavior, activity levels).

-

Measure body weights at regular intervals (e.g., daily or weekly).

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Euthanize the animals and perform a gross necropsy.

-

Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination.

-

Analyze the data for any significant differences between the treatment and vehicle control groups.

-

Conclusion

BRD5529 represents a significant advancement in the targeted therapy of inflammatory diseases. As a selective inhibitor of the CARD9-TRIM62 interaction, it offers a refined approach to modulating the innate immune response. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of BRD5529 and to develop novel inhibitors of the CARD9 signaling pathway. The continued exploration of this pathway holds great promise for the treatment of a variety of debilitating inflammatory and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]

the discovery and development of BRD5529

An In-depth Technical Guide to the Discovery and Development of BRD5529

Introduction

BRD5529 is a novel small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between the Caspase recruitment domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1][2] The discovery of BRD5529 was informed by human genetics, specifically by mimicking the effects of a naturally occurring protective variant of CARD9 associated with a reduced risk of inflammatory bowel disease (IBD).[3][4] This molecule serves as a valuable research tool for studying CARD9-mediated signaling and holds therapeutic potential for inflammatory conditions.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BRD5529.

Discovery and Screening

The identification of BRD5529 was the result of a targeted high-throughput screening campaign designed to find inhibitors of the CARD9-TRIM62 interaction.[3] This was prompted by the understanding that the ubiquitination of CARD9 by TRIM62 is a critical step in the activation of downstream inflammatory signaling pathways.[2][3]

Experimental Protocols

High-Throughput Screening for CARD9-TRIM62 PPI Inhibitors:

A bead-based modified ELISA using Luminex technology was developed for the primary screen.[3]

-

Assay Principle: Anti-Myc antibody-conjugated beads were used to capture Myc-tagged TRIM62. Flag-tagged CARD9 was then introduced, and the extent of their interaction was quantified by the fluorescence of a phycoerythrin (PE)-conjugated anti-Flag antibody.[3]

-

Screening Process: A library of small molecules was screened for their ability to disrupt this interaction, indicated by a reduction in the fluorescence signal.[3]

-

Hit Confirmation: Initial hits were re-tested for dose-dependent inhibition. Among the confirmed hits, a family of structurally related compounds with a 2,5-diaminonicotinic acid core, including BRD5529, emerged as effective inhibitors.[3]

Biophysical Confirmation of Direct Binding:

To confirm that the identified compounds directly bind to CARD9, two biophysical assays were employed.[3]

-

Differential Scanning Fluorimetry (DSF): This method measures the change in the melting temperature (Tm) of a protein upon ligand binding. The addition of BRD5529 resulted in a rightward shift of the CARD9 protein's melting curve, indicating direct binding and stabilization of the protein.[3]

-

Saturation Transfer Difference NMR (STD NMR): This technique detects the binding of small molecules to large proteins. Significant STD signals were observed for BRD5529 in the presence of purified CARD9 protein, confirming a direct interaction. No such signals were detected with TRIM62, indicating selectivity for CARD9.[3]

Mechanism of Action

BRD5529 functions by directly and selectively binding to the C-terminal domain of CARD9.[2][3] This binding event physically obstructs the recruitment of TRIM62, thereby inhibiting the subsequent ubiquitination and activation of CARD9.[2][5] This targeted disruption of the CARD9 signaling cascade effectively dampens the downstream inflammatory response.[6]

Signaling Pathway

The CARD9 signaling pathway is central to the innate immune response to fungal and mycobacterial infections, initiated by C-type lectin receptors (CLRs) such as Dectin-1.[2][7]

-

Activation: Upon ligand binding, CLRs trigger the phosphorylation and activation of Syk kinase.[3]

-

Signalosome Formation: Activated Syk leads to the assembly of the CARD9-BCL10-MALT1 (CBM) signalosome.[3][7]

-

Downstream Signaling: The CBM complex activates both the NF-κB and MAPK (p38 and ERK) signaling pathways.[3][6][7]

-

Inflammatory Response: This signaling cascade culminates in the production and release of pro-inflammatory cytokines, such as TNF-α and IL-6.[3][7]

BRD5529 intervenes at the initial step of CARD9 activation by preventing its ubiquitination by TRIM62, thus blocking the entire downstream cascade.[2][3]

Caption: Signaling pathway inhibited by BRD5529.

Quantitative Data

The following table summarizes the key quantitative metrics for BRD5529's activity and the experimental conditions.

| Parameter | Value | Assay | Target | Notes | Reference |

| IC50 | 8.6 μM | Bead-based PPI Assay | CARD9-TRIM62 Interaction | Dose-dependent inhibition observed. | [1][3] |

| Cellular Activity | 200 μM | IKK Phosphorylation Assay | CARD9-dependent signaling | Inhibition of IKK phosphorylation in primary BMDCs. | [3] |

| Cellular Activity | 40 μM | In vitro Ubiquitination | CARD9 Ubiquitination | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitination. | |

| In vivo Dosage | 0.1 or 1.0 mg/kg | Toxicology Study | General Safety | Daily intraperitoneal administration in mice for 14 days. | [4][8] |

Preclinical Development and In Vivo Studies

BRD5529 has undergone initial preclinical evaluation to assess its safety and in vivo activity. These studies have demonstrated a favorable safety profile and provided evidence of its anti-inflammatory effects.

Experimental Protocols

In Vivo Toxicology Assessment in Mice:

-

Animal Model: C57BL/6 mice (male and female, 10-12 weeks old) were used.[4]

-

Dosing Regimen: Mice were administered BRD5529 via intraperitoneal (IP) injection daily for 14 days at doses of 0.1 mg/kg or 1.0 mg/kg. The vehicle control was 1% Methocel™.[4][8]

-

Safety Monitoring: Parameters monitored included daily body weight, lung function (using flexiVent™), and post-mortem blood chemistry analysis.[4][8]

-

Histopathology: Lungs, liver, and kidneys were harvested, stained with hematoxylin and eosin (H&E), and examined for any pathological changes.[4][8]

-

Inflammatory Markers: Pro-inflammatory cytokines in lung tissue were measured by ELISA, and extracellular matrix transcripts were analyzed by qPCR.[4][8]

Results: The studies found no significant changes in weight, lung function, or blood chemistry between the BRD5529-treated and vehicle control groups.[4][8] Histological examination of major organs revealed no signs of toxicity.[4] Furthermore, BRD5529 demonstrated the ability to significantly reduce lung tissue levels of IL-6 and TNF-α following a fungal β-glucan challenge.[4][8]

Caption: Workflow for preclinical toxicology studies of BRD5529.

Conclusion

BRD5529 is a first-in-class, selective inhibitor of the CARD9-TRIM62 protein-protein interaction, discovered through a genetics-inspired, high-throughput screening effort. It effectively and selectively blocks CARD9-mediated inflammatory signaling in vitro and has demonstrated a promising safety profile and anti-inflammatory activity in vivo. These characteristics make BRD5529 a critical tool for dissecting the complexities of innate immunity and a potential starting point for the development of novel therapeutics for inflammatory diseases such as IBD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. pnas.org [pnas.org]

- 4. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]

- 8. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD5529: A Targeted Approach to Modulating Cytokine Production in Immune Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BRD5529 is a small-molecule inhibitor that has emerged as a critical tool for investigating and potentially targeting inflammatory responses mediated by the innate immune system. This technical guide provides a comprehensive overview of the mechanism of action of BRD5529, its effects on cytokine production in immune cells, and detailed experimental protocols for its application. By directly binding to and inhibiting the function of Caspase Recruitment Domain-containing protein 9 (CARD9), BRD5529 offers a selective approach to dampening pro-inflammatory signaling pathways. This document summarizes the key quantitative data, outlines the relevant signaling cascades, and provides practical methodologies for researchers in immunology and drug development.

Introduction

The innate immune system provides the first line of defense against invading pathogens. A crucial component of this response is the activation of pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, which recognize conserved microbial structures. This recognition triggers intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines, essential for orchestrating an effective immune response. However, dysregulated or excessive cytokine production can lead to chronic inflammation and autoimmune diseases.

CARD9 is a key scaffold protein that integrates signals from various C-type lectin receptors (CLRs), such as Dectin-1, which recognizes β-glucans found in fungal cell walls. Upon ligand binding, CARD9 facilitates the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2].

BRD5529 has been identified as a selective inhibitor of CARD9[3][4]. It functions by mimicking a protective variant of CARD9 and disrupting the interaction between CARD9 and TRIM62, an E3 ubiquitin ligase required for CARD9 activation[3]. This targeted inhibition makes BRD5529 a valuable pharmacological tool to dissect the role of the CARD9 pathway in various inflammatory conditions and as a potential therapeutic lead.

Mechanism of Action: The CARD9 Signaling Pathway

BRD5529 exerts its effects by directly targeting the CARD9 signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by BRD5529.

Quantitative Effects of BRD5529 on Cytokine Production

BRD5529 has been shown to potently inhibit the production of key pro-inflammatory cytokines in various immune cell types. The following tables summarize the quantitative data from published studies.

Table 1: In Vitro Inhibition of CARD9 Activity

| Parameter | Value | Assay System | Reference |

| IC50 for TRIM62-mediated CARD9 ubiquitinylation | 8.9 µM | In vitro biochemical assay | [3] |

Table 2: In Vitro Effects of BRD5529 on Cytokine Production in Macrophages

| Cell Type | Stimulant | BRD5529 Concentration | Cytokine | Percent Inhibition | Reference |

| RAW 264.7 Macrophages | Pneumocystis β-glucans | Dose-dependent | TNF-α | Significant reduction | [4][5] |

Table 3: In Vivo Effects of BRD5529 on Cytokine Production

| Animal Model | Treatment | Challenge | Tissue | Cytokine | Outcome | Reference |

| Mice | BRD5529 (intraperitoneal) | Fungal β-glucans (intratracheal) | Lung | IL-6 | Significant reduction | [1][6] |

| Mice | BRD5529 (intraperitoneal) | Fungal β-glucans (intratracheal) | Lung | TNF-α | Significant reduction | [1][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of BRD5529.

In Vitro CARD9 Ubiquitinylation Assay

This protocol is based on the methods described by Leshchiner et al. (2017)[3].

Objective: To determine the IC50 of BRD5529 for the inhibition of TRIM62-mediated CARD9 ubiquitinylation.

Materials:

-

Recombinant human CARD9 protein

-

Recombinant human TRIM62 protein

-

Ubiquitin, E1 and E2 enzymes

-

ATP

-

BRD5529

-

AlphaLISA beads

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing CARD9, TRIM62, ubiquitin, E1, E2, and ATP in the assay buffer.

-

Add varying concentrations of BRD5529 or vehicle control (DMSO) to the reaction mixture.

-

Incubate the reaction at 37°C for 1 hour to allow for the ubiquitinylation reaction to proceed.

-

Stop the reaction and add AlphaLISA acceptor and donor beads conjugated to antibodies specific for CARD9 and ubiquitin.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Macrophage Stimulation and Cytokine Measurement

This protocol is adapted from studies by Kottom et al. (2020) and others[1][4][5].

Objective: To measure the effect of BRD5529 on the production of TNF-α by macrophages in response to fungal β-glucans.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Pneumocystis carinii β-glucans

-

BRD5529

-

LPS (as a positive control for a CARD9-independent pathway)

-

Mouse TNF-α ELISA kit

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of BRD5529 or vehicle control for 1-2 hours.

-

Stimulate the cells with Pneumocystis β-glucans (e.g., 10 µg/mL) or LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Normalize the data to the vehicle-treated, β-glucan-stimulated control.

In Vivo Model of Lung Inflammation

This protocol is based on the preclinical studies of BRD5529[1][6].

Objective: To assess the in vivo efficacy of BRD5529 in reducing lung inflammation.

Materials:

-

C57BL/6 mice

-

BRD5529

-

Vehicle control (e.g., saline with 5% DMSO)

-

Fungal β-glucans

-

Mouse IL-6 and TNF-α ELISA kits

Procedure:

-

Administer BRD5529 or vehicle control to mice via intraperitoneal injection.

-

After a specified pre-treatment period (e.g., 1 hour), challenge the mice with an intratracheal instillation of fungal β-glucans.

-

At a predetermined time point post-challenge (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect lung fluid or homogenize lung tissue.

-

Measure the levels of IL-6 and TNF-α in the BAL fluid or lung homogenates using ELISA.

-

Compare the cytokine levels between the BRD5529-treated and vehicle-treated groups.

Broader Signaling Context: NF-κB and STAT Pathways

While BRD5529 directly targets the CARD9 pathway, the downstream effects on cytokine production are mediated by transcription factors such as NF-κB. Additionally, the secreted cytokines can then activate other signaling pathways, like the JAK-STAT pathway, in an autocrine or paracrine manner, further amplifying the inflammatory response. Understanding these interconnected pathways is crucial for a comprehensive view of BRD5529's effects.

References

- 1. Preclinical and Toxicology Studies of BRD5529, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BRD5529 in Fungal Infection Models: A Host-Directed Immunomodulatory Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5529 is a small molecule inhibitor of Caspase Recruitment Domain-containing protein 9 (CARD9), a key scaffolding protein that acts as a central node in the innate immune response to fungal pathogens. Upon recognition of fungal cell wall components, such as β-glucans, by C-type lectin receptors (CLRs) on myeloid cells, CARD9 orchestrates the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of antifungal effector functions. While a robust inflammatory response is crucial for fungal clearance, excessive inflammation can lead to significant tissue damage and pathology. This technical guide explores the role of BRD5529 in fungal infection models, focusing on its mechanism of action as a host-directed therapy aimed at modulating the inflammatory response.

Mechanism of Action: Inhibition of the CARD9 Signaling Pathway

BRD5529 selectively binds to CARD9, disrupting its ability to form a functional signaling complex with BCL10 and MALT1. This interruption prevents the subsequent activation of key downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The primary consequence of CARD9 inhibition by BRD5529 is a significant reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages and other myeloid cells in response to fungal stimuli.

Signaling Pathway Diagram

In Vitro Efficacy: Modulation of Macrophage Inflammatory Response

Studies have demonstrated the ability of BRD5529 to significantly attenuate the pro-inflammatory response of macrophages to fungal β-glucans.

| Cell Line | Stimulant | BRD5529 Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | Pneumocystis carinii β-glucans | Dose-dependent | Significant reduction in phospho-p38 and phospho-ERK1/2 signaling. | [1] |

| RAW 264.7 Macrophages | Pneumocystis carinii β-glucans | Dose-dependent | Significant reduction in TNF-α release. | [1] |

In Vivo Efficacy: Attenuation of Fungal-Induced Inflammation

Preclinical studies in murine models have shown that systemic administration of BRD5529 can dampen the inflammatory response to fungal components in the lungs.

| Animal Model | Challenge | BRD5529 Administration | Outcome | Reference |

| C57BL/6 Mice | Intratracheal fungal β-glucans | 1 mg/kg, Intraperitoneal | Significant reduction in lung tissue IL-6 and TNF-α. | [2][3] |

It is important to note that current research has focused on the anti-inflammatory effects of BRD5529. Studies investigating the direct impact of BRD5529 on fungal burden in models of active infection with Candida albicans, Aspergillus fumigatus, or Cryptococcus neoformans are lacking in the public domain. The primary utility of CARD9 inhibition appears to be in mitigating the pathological consequences of the host immune response to fungal infections.

Experimental Protocols

In Vitro Macrophage Stimulation Assay

Objective: To assess the effect of BRD5529 on cytokine production by macrophages in response to fungal β-glucans.

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 2 x 105 cells/well and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of BRD5529 or vehicle control for 1-2 hours.

-

Stimulation: Add fungal β-glucans (e.g., from Pneumocystis carinii or Saccharomyces cerevisiae) to the wells at a final concentration of 100 µg/mL.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using a commercial ELISA kit according to the manufacturer's instructions.

-

Signaling Pathway Analysis (Optional): For pathway analysis, lyse the cells after a shorter stimulation period (e.g., 30-60 minutes) and perform Western blotting to detect phosphorylated forms of p38 and ERK1/2.

In Vivo Murine Model of Fungal-Induced Lung Inflammation

Objective: To evaluate the in vivo efficacy of BRD5529 in reducing lung inflammation induced by fungal β-glucans.

-

Animal Model: Use 8- to 10-week-old C57BL/6 mice.

-

Compound Administration: Administer BRD5529 (e.g., 1 mg/kg) or vehicle control via intraperitoneal (IP) injection.

-

Challenge: After a specified pre-treatment period (e.g., 2 hours), anesthetize the mice and intratracheally instill a solution of fungal β-glucans (e.g., 100 µg in 50 µL of saline).

-

Endpoint Analysis: At a predetermined time point post-challenge (e.g., 24 hours), euthanize the mice.

-

Sample Collection: Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Inflammatory Analysis:

-

Perform cell counts and differentials on the BAL fluid.

-

Homogenize the lung tissue and measure the levels of IL-6 and TNF-α using ELISA.

-

(Optional) Process a portion of the lung tissue for histological analysis to assess inflammatory cell infiltration.

-

Experimental Workflow Diagram

Conclusion and Future Directions

BRD5529 represents a promising therapeutic candidate for fungal infections, not by directly targeting the fungus, but by modulating the host's inflammatory response. The available data strongly suggest that by inhibiting the CARD9 signaling pathway, BRD5529 can mitigate the excessive inflammation that often contributes to the pathology of fungal diseases. This host-directed approach could be particularly beneficial as an adjunctive therapy to conventional antifungal agents, helping to reduce tissue damage and improve patient outcomes.

Future research should focus on several key areas:

-

Direct Antifungal Activity: Although unlikely based on its mechanism of action, formal testing of BRD5529 for direct antifungal activity against clinically relevant fungal pathogens is warranted.

-

In Vivo Infection Models: Evaluating the efficacy of BRD5529 in established murine models of systemic and localized infections with Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans is a critical next step. These studies should assess the impact of BRD5529 on fungal burden, host survival, and inflammatory markers in parallel.

-

Combination Therapy: Investigating the potential synergistic effects of BRD5529 when used in combination with standard-of-care antifungal drugs.

-

Translational Studies: Exploring the relevance of CARD9 inhibition in clinical settings of invasive fungal infections where inflammation is a major driver of morbidity and mortality.

By further elucidating the role of BRD5529 in the context of live fungal infections, the full therapeutic potential of this novel host-directed immunomodulatory agent can be realized.

References

- 1. Delinking CARD9 and IL-17: CARD9 Protects against Candida tropicalis Infection through a TNF-α–Dependent, IL-17–Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARD9+ Microglia Promote Antifungal Immunity via IL-1β and CXCL1-mediated Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Understanding the Binding Site of BRD5529 on CARD9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals